molecular formula C17H17ClN2O3 B2837925 N'-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide CAS No. 13791-45-2

N'-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide

Cat. No.: B2837925
CAS No.: 13791-45-2
M. Wt: 332.78
InChI Key: ZZLSFVLZLJDCHE-UHFFFAOYSA-N
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Description

N’-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide is an organic compound with the molecular formula C17H17ClN2O3 and a molecular weight of 332.78 g/mol. This compound is characterized by the presence of a chloro-substituted phenoxy group and a benzohydrazide moiety, making it a versatile molecule in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide typically involves the reaction of 4-chloro-2-methylphenol with propionyl chloride to form 2-(4-chloro-2-methylphenoxy)propanoic acid. This intermediate is then reacted with benzohydrazide under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of N’-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N’-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the production of herbicides and other agrochemicals.

Mechanism of Action

The mechanism of action of N’-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .

Comparison with Similar Compounds

Similar Compounds

    2-(4-chloro-2-methylphenoxy)propionic acid: Known for its use as a herbicide.

    4-chloro-2-methylphenol: Utilized in various industrial applications.

Uniqueness

N’-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chloro-substituted phenoxy group and a benzohydrazide moiety makes it a valuable compound for diverse applications .

Properties

IUPAC Name

N'-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3/c1-11-10-14(18)8-9-15(11)23-12(2)16(21)19-20-17(22)13-6-4-3-5-7-13/h3-10,12H,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZLSFVLZLJDCHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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